![molecular formula C24H23FN6O2S B2862856 N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide CAS No. 897619-66-8](/img/structure/B2862856.png)
N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an amide, a triazole, a pyridazine, and a thioether. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound’s structure suggests it could have interesting electronic properties. The presence of multiple nitrogen atoms in the triazole and pyridazine rings could make these parts of the molecule electron-rich. The sulfur atom in the thioether group could also contribute to the compound’s electronic properties .科学的研究の応用
Synthetic Routes and Biological Activities Research on heterocyclic compounds like 1,2,3-Triazolo[4,5-d]pyridazines has shown that modifications to the heterocyclic core can lead to compounds with high affinity and selectivity for specific receptors, such as adenosine A1 and A2A receptors, indicating their potential in drug development for neurological disorders (Biagi et al., 1999). Similarly, thienopyrimidine derivatives have been synthesized and shown to exhibit pronounced antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).
Antimicrobial and Anticancer Potential The synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities suggest the utility of these compounds in combating infectious diseases. Such studies underscore the importance of heterocyclic chemistry in the ongoing search for new therapeutic agents (Bayrak et al., 2009). Furthermore, research into compounds like 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives has demonstrated their significant antioxidant and anticancer activity, particularly against glioblastoma and breast cancer cell lines, suggesting a promising avenue for cancer treatment (Tumosienė et al., 2020).
Insecticidal and Antitubercular Applications Innovative heterocycles incorporating a thiadiazole moiety have also been assessed for their insecticidal potency against pests like the cotton leafworm, indicating potential applications in agriculture for pest management (Fadda et al., 2017). Additionally, compounds synthesized from thiophene-based heterocycles have been identified to exhibit potent antimycobacterial activity, offering new directions in the treatment of tuberculosis (Sathe et al., 2010).
作用機序
The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more information, it’s difficult to predict the mechanism of action for this compound .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O2S/c1-2-16-3-9-19(10-4-16)27-22(32)15-34-23-12-11-20-28-29-21(31(20)30-23)13-14-26-24(33)17-5-7-18(25)8-6-17/h3-12H,2,13-15H2,1H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPQQFDSHSDRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

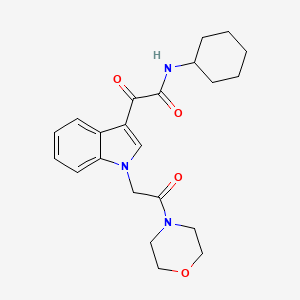
![3-(3-Chlorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2862775.png)

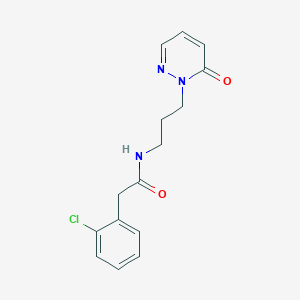
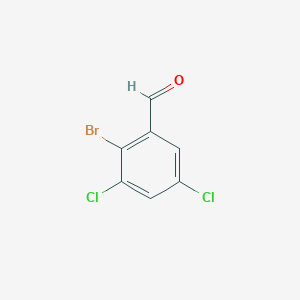
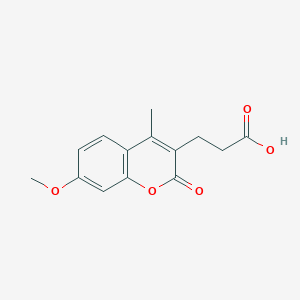


![N-[2-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2862790.png)
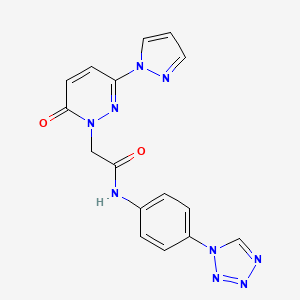
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2862792.png)
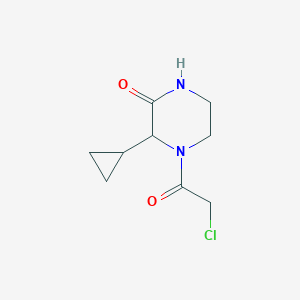
![[(3-Methoxyphenyl)methyl]urea](/img/structure/B2862795.png)
